![molecular formula C23H25N3O2S B7456331 N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
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Overview
Description
N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide (referred to as "compound X" in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X.
Scientific Research Applications
Compound X has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In vitro studies have shown that compound X inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. In particular, compound X has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer and neuroprotective effects, compound X has been shown to have other biochemical and physiological effects. For example, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that compound X may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of compound X is its relatively simple synthesis method, which allows for the production of large quantities for use in lab experiments. However, one limitation of compound X is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of the potential applications of compound X in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to elucidate the mechanism of action of compound X and its potential interactions with other drugs and compounds.
Synthesis Methods
Compound X can be synthesized using a multistep process involving the reaction of 4-methylphenyl-2-nitrobenzoate with cyclohexylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting intermediate is then reacted with 2-mercaptoacetic acid to yield compound X. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-16-11-13-18(14-12-16)26-22(28)19-9-5-6-10-20(19)25-23(26)29-15-21(27)24-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZXNWXGOFJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
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